molecular formula C5H7N3O B103120 5-Methylisocytosine CAS No. 15981-91-6

5-Methylisocytosine

Cat. No. B103120
CAS RN: 15981-91-6
M. Wt: 125.13 g/mol
InChI Key: YKUFMYSNUQLIQS-UHFFFAOYSA-N
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Description

5-Methylisocytosine (5-mC) is an important epigenetic modification of DNA that has been studied extensively in recent years. It is a methylated form of cytosine, a nucleotide found in DNA, and is involved in a variety of cellular processes. 5-mC is considered to be a key epigenetic mark that is associated with gene expression and regulation, and is also involved in the development of certain diseases.

Scientific Research Applications

DNA Methylation and Gene Regulation

DNA methylation, particularly the modification of cytosine to 5-methylcytosine (5-mC), plays a crucial role in mammalian gene regulation. It's involved in various biological processes like embryonic development, genomic imprinting, and gene repression. Research has shown that 5-mC can be enzymatically converted to 5-hydroxymethylcytosine (5-hmC), which has significant implications for epigenetic regulation (Bestor, 2000).

Epigenetic Modifications and Cancer

Alterations in DNA methylation patterns, including changes in 5-mC and 5-hmC levels, are frequently observed in cancer. For instance, the loss of 5-hmC has been identified as an epigenetic hallmark in melanoma, suggesting its crucial role in tumor development and progression (Lian et al., 2012).

Neurological Disorders and Brain Function

In the brain, high levels of 5-hmC are present in neuronal progenitors and post-mitotic neurons. This suggests a role for 5-mC and its derivatives in the epigenetic control of neuronal function, which could be relevant for understanding neurological disorders (Kriaucionis & Heintz, 2009).

Detection and Quantification Techniques

Advanced techniques have been developed for the detection and quantification of 5-mC and its derivatives. For example, a method involving selective electrogenerated chemiluminescence (ECL) labeling has been used to quantify 5-hmC, demonstrating its potential for biosensing and the study of DNA methylation dynamics (Ma et al., 2016).

Melanocytic Tumors and DNA Methylation

Studies have also found that the loss of 5-hmC correlates with increasing morphologic dysplasia in melanocytic tumors, further linking DNA methylation patterns to cancer biology and providing potential markers for tumor identification and progression (Larson et al., 2013).

DNA Demethylation Pathways

Research has identified enzymes like TET proteins that can convert 5-mC into 5-hmC, 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). This discovery has significantly advanced our understanding of active DNA demethylation pathways, suggesting their potential roles in epigenetic regulation (Ito et al., 2011).

Developmental Dynamics

During mammalian development, the distribution of 5-hmC differs significantly from that of 5-mC. For example, 5-hmC is enriched in embryonic contexts compared to adult tissues, indicating its role in cellular pluri- and multi-lineage potency (Ruzov et al., 2011).

Analytical Chemistry Applications

Advanced analytical methods have been developed for the sensitive determination of 5-mC and its oxidation products in genomic DNA, providing crucial tools for studying the role of DNA methylation in various biological processes and diseases (Tang et al., 2015).

Mechanism of Action

Target of Action

It is known that 5-methylisocytosine, a methylated form of the dna base cytosine, plays a crucial role in gene expression and several biological processes, including genomic imprinting, x chromosome inactivation, and genome stability .

Mode of Action

The mode of action of this compound involves the addition of a methyl group to the 5th atom in the 6-atom ring of the cytosine molecule . This methylation process is dynamic and is governed by a balance between methylation by DNA methyltransferases (DNMTs) and demethylation processes mediated by Ten-eleven translocation (TET) proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to gene expression. DNA methylation at the fifth position of cytosine is a key epigenetic mechanism essential for the control of gene expression . The methylation and demethylation processes are part of a dynamic cycling process with a continuous turnover of cytosine modifications .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to the regulation of gene expression. The methylation of cytosine can alter the expression of methylated genes, a study of which forms part of the field of epigenetics . This can have significant implications for various biological processes and could potentially be altered in aging, diseases, and cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Research has shown that some environmental factors, including exposure to exogenous chemicals, stress, altered diet, and exercise, are all associated with variations in 5-hydroxymethylcytosine (5hmC), a derivative of this compound .

Safety and Hazards

5-Methylcytosine may cause an allergic skin reaction and causes serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The potential for combinatorial interaction among the known modified DNA bases suggests that the epigenetic codon is likely to be substantially more complicated than it is thought today . These discoveries unveil with unprecedented detail how dynamic is DNA methylation during development, underlying the establishment of heterogeneous DNA methylation landscapes which could be altered in aging, diseases and cancer .

properties

IUPAC Name

2-amino-5-methyl-1H-pyrimidin-6-one
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InChI

InChI=1S/C5H7N3O/c1-3-2-7-5(6)8-4(3)9/h2H,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUFMYSNUQLIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60166732
Record name 4(1H)-Pyrimidinone, 2-amino-5-methyl- (8CI)(9CI)
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

15981-91-6
Record name 2-Amino-5-methyl-4(3H)-pyrimidinone
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Record name 5-Methylisocytosine
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Record name 5-Methylisocytosine
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Record name 4(1H)-Pyrimidinone, 2-amino-5-methyl- (8CI)(9CI)
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Record name 2-amino-5-methylpyrimidin-4-ol
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Record name 5-METHYLISOCYTOSINE
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Synthesis routes and methods I

Procedure details

In accordance with the above procedure, but where in place of 1,3,6-trimethyluracil there is employed 1,3,5-trimethyluracil or 1,3-dimethyl-5-benzyluracil, there is obtained the corresponding 5-methylisocytosine or 5-benzylisocytosine.
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Synthesis routes and methods II

Procedure details

Freshly prepared sodium methoxide (10.8 g, 200 mmol) was suspended in a solution of ethyl propionate (15.3 g, 150 mmol) in DMF (20 mL) at room temperature. Methyl formate (6.0 g, 100 mmol) was added over a period of 1 hour. After stirring for 30 minutes, a solution of guanidine hydrochloride (9.6 g, 100 mmol) in MeOH (35 mL) was added rapidly and the reaction mixture was refluxed for 12 hours. After cooling to 30° C. and adjusting the pH to 6.0 with concentrated hydrochloric acid, the slurry was kept at 5° C. for 30 minutes. The solid was collected, washed with methanol, crystallized from water and dried in vacuo to give 5-methylisocytosine (7.3 g, 58.4% yield). 1H NMR (300 MHz, DMSO): 610.83 (br s, 2 H), 7.38 (s, 1 H), 6.26 (br s, 2 H), 1.72 (s, 3 H).
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sodium methoxide
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10.8 g
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20 mL
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6 g
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9.6 g
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35 mL
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Yield
58.4%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5-methylisocytosine interact with other nucleobases and what are the downstream effects?

A: this compound (MeisoC) displays unique base-pairing properties. Primarily, it forms a stable base pair with isoguanine (isoG), creating an orthogonal system to the natural A-T and G-C base pairs. [, , , , ] This MeisoC-isoG pair expands the genetic alphabet and has implications for DNA functionalization and development of novel PCR techniques. [, ] Interestingly, MeisoC can also pair with guanine in parallel-stranded DNA structures. [, , ] This interaction is noteworthy as it differs from the typical Watson-Crick base pairing observed in natural DNA.

Q2: What is the structural characterization of this compound?

A2: this compound (MeisoC) is a pyrimidine base, a fundamental building block of nucleic acids. Its molecular formula is C6H7N3O and its molecular weight is 125.13 g/mol. While spectroscopic data is not explicitly provided in the provided abstracts, it's worth noting that MeisoC's structure closely resembles cytosine, with the key difference being a methyl group at the 5' position of the pyrimidine ring. This subtle modification significantly impacts its base pairing preferences and overall behavior in nucleic acid structures.

Q3: Can you elaborate on the role of the carbonyl group in the (6-4) photoproduct repair mechanism involving this compound?

A: Research suggests that the carbonyl group of the 3' pyrimidone ring in the (6-4) photoproduct plays a critical role in the repair mechanism facilitated by (6-4) photolyase. [] Studies utilizing a substrate analog where the carbonyl group was replaced with an imine group showed that, although the enzyme could still bind to the oligonucleotide, repair of the (6-4) photoproduct was not achieved. [] This finding emphasizes the importance of the carbonyl group as a hydrogen-bond acceptor in the interaction with the enzyme and highlights its essential role in the repair process.

Q4: How does the incorporation of this compound and isoguanine affect the stability of parallel-stranded DNA?

A: Research indicates that incorporating this compound and isoguanine can significantly enhance the stability of parallel-stranded DNA duplexes. [, ] This enhanced stability is attributed to the formation of stable MeisoC-guanine and isoG-cytosine base pairs within these unique DNA structures. [, , ] This finding has implications for the development of novel DNA-based materials and technologies that exploit the unique properties of parallel-stranded DNA.

Q5: How does the presence of silver ions influence the stability of base pairs involving this compound?

A: Interestingly, silver ions (Ag(I)) have been shown to significantly stabilize certain base pairs involving this compound. [] For instance, the stability of C-T and MeisoC-T base pairs in the presence of Ag(I) becomes comparable to the stability of the C-Ag(I)-C base pair. [] Additionally, the MeisoC-C base pair experiences substantial stabilization due to a synergistic effect of Ag(I) coordination and potential hydrogen bonding. [] These findings highlight the potential of metal ions like Ag(I) to modulate the stability and properties of DNA structures containing MeisoC.

Q6: How does this compound compare to other bases in terms of its miscoding properties during DNA synthesis?

A: Studies using an AMV reverse transcriptase in vitro system revealed that isoguanine (iG) forms base pairs with both thymine (T) and this compound (MeisoC) during DNA synthesis. [] The ratio of iG-T to iG-MeisoC pairing was found to be approximately 10:1, suggesting that iG exhibits a higher propensity to mispair with thymine compared to MeisoC during reverse transcription. []

Q7: How does the replacement of the N-7 nitrogen in isoguanine with a CH unit, resulting in 7-deazaisoguanine, impact tautomerism and replication fidelity?

A: Replacing the N-7 nitrogen in isoguanine with a CH unit, creating 7-deazaisoguanine, has been shown to improve replication fidelity. [] This modification reduces tautomeric ambiguity by favoring the tautomer that forms a stable base pair with this compound. [] This finding highlights the importance of understanding and controlling tautomerism in both natural and expanded genetic systems.

Q8: Can this compound be used in the development of analytical tools for nucleic acid analysis?

A: Yes, this compound, in conjunction with isoguanine, can be employed to develop sensitive and specific tools for nucleic acid analysis. [] One example is its use in a quantitative PCR assay where a quencher linked to isoguanine enables the detection and identification of multiple targets simultaneously. [] This approach highlights the potential of expanded genetic alphabets for applications in molecular diagnostics and research.

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